

TAK-220: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Tak-220

Cat. No.: B1681209

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Abstract

This technical guide provides a comprehensive overview of **TAK-220**, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). Developed as a promising anti-HIV-1 agent, **TAK-220** functions by inhibiting the entry of R5-tropic HIV-1 into host cells. This document details the discovery, chemical synthesis, mechanism of action, and key preclinical data of **TAK-220**. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important therapeutic candidate.

Discovery and Rationale

The discovery of **TAK-220** stemmed from the need for novel antiretroviral agents that could overcome the limitations of existing therapies, such as the emergence of drug-resistant HIV-1 strains. The entry of macrophage-tropic (R5) HIV-1 into host cells is a critical step in the viral life cycle, mediated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor and the CCR5 co-receptor.[1] Consequently, blocking the CCR5 co-receptor presented a compelling therapeutic strategy.

Initial research focused on piperidine-4-carboxamide derivatives as CCR5 antagonists. Through structural modifications aimed at improving metabolic stability and potency, a

carbamoyl group was introduced into the phenyl ring of the 4-benzylpiperidine moiety.^[1] This led to the identification of compound 5f, which demonstrated both high metabolic stability and potent inhibition of HIV-1 envelope-mediated membrane fusion.^[1] Further optimization of this lead compound to enhance its potency resulted in the discovery of 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, designated as **TAK-220**.^[1]

Chemical Synthesis

The synthesis of **TAK-220** is a multi-step process involving the preparation of key intermediates. The following is a detailed experimental protocol based on the methods described in the primary literature.

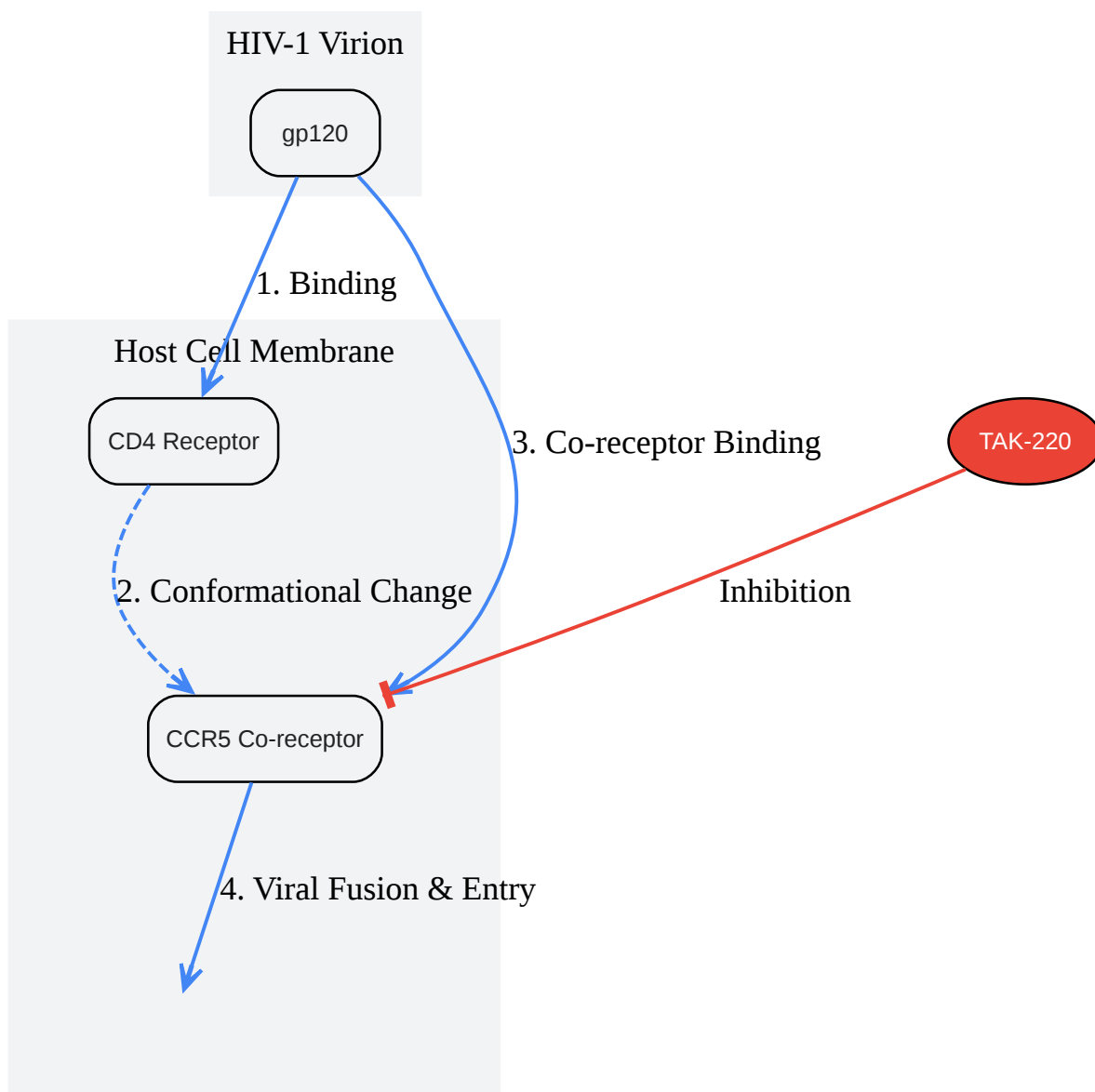
General Experimental Methods

All reagents and solvents were of commercial grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H NMR spectra were recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using electrospray ionization (ESI).

Synthesis of TAK-220

The synthesis of **TAK-220** (compound 5m in the original publication) is outlined below. The key steps involve the synthesis of two main fragments followed by their coupling.





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References

- 1. researchgate.net [researchgate.net]
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